1-(1-Aminobutan-2-yl)cyclobutan-1-ol
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Overview
Description
1-(1-Aminobutan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by a cyclobutane ring substituted with an aminobutan-2-yl group and a hydroxyl group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of cyclobutane derivatives by reacting potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides under suitable conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk for research purposes using the aforementioned synthetic routes. The production process typically involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amine derivatives, and various substituted cyclobutane compounds.
Scientific Research Applications
1-(1-Aminobutan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with biomolecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminobutan-2-yl)cyclobutan-1-ol: Similar in structure but with a different position of the amino group.
Cyclobutanol: Lacks the aminobutan-2-yl group, making it less complex.
Aminocyclobutane derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
1-(1-Aminobutan-2-yl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with both hydroxyl and amino groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-7(6-9)8(10)4-3-5-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
RPSBLLPEDSQCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC1)O |
Origin of Product |
United States |
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